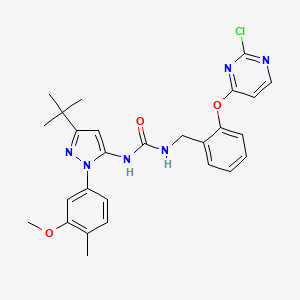

1-(3-(tert-Butyl)-1-(3-methoxy-4-methylphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea

CAS No.:

Cat. No.: VC17519616

Molecular Formula: C27H29ClN6O3

Molecular Weight: 521.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H29ClN6O3 |

|---|---|

| Molecular Weight | 521.0 g/mol |

| IUPAC Name | 1-[5-tert-butyl-2-(3-methoxy-4-methylphenyl)pyrazol-3-yl]-3-[[2-(2-chloropyrimidin-4-yl)oxyphenyl]methyl]urea |

| Standard InChI | InChI=1S/C27H29ClN6O3/c1-17-10-11-19(14-21(17)36-5)34-23(15-22(33-34)27(2,3)4)31-26(35)30-16-18-8-6-7-9-20(18)37-24-12-13-29-25(28)32-24/h6-15H,16H2,1-5H3,(H2,30,31,35) |

| Standard InChI Key | ZMDHAJXBUHSOIP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=CC=CC=C3OC4=NC(=NC=C4)Cl)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[5-tert-butyl-2-(3-methoxy-4-methylphenyl)pyrazol-3-yl]-3-[[2-(2-chloropyrimidin-4-yl)oxyphenyl]methyl]urea, reflects its intricate structure. Key components include:

-

Pyrazole ring: Substituted at position 1 with a 3-methoxy-4-methylphenyl group and at position 3 with a tert-butyl group.

-

Urea linkage: Connects the pyrazole moiety to a benzyl group.

-

Chloropyrimidine: Attached via an ether linkage to the benzyl group at position 2 of the pyrimidine ring .

The molecular formula is C27H29ClN6O3, with a molar mass of 521.01 g/mol . Its SMILES string (CC1=C(C=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=CC=CC=C3OC4=NC(=NC=C4)Cl)OC) and InChIKey (ZMDHAJXBUHSOIP-UHFFFAOYSA-N) confirm stereochemical specificity .

Physicochemical Characteristics

While experimental data on solubility, melting point, and stability are unavailable, inferences from structural analogs suggest:

-

Lipophilicity: The tert-butyl and aromatic groups likely confer high logP values, favoring membrane permeability.

-

Hydrogen bonding: The urea and pyrimidine moieties provide hydrogen bond donors/acceptors, critical for target binding.

| Property | Value |

|---|---|

| Molecular Formula | C27H29ClN6O3 |

| Molecular Weight | 521.01 g/mol |

| CAS Number | 940871-00-1 |

| IUPAC Name | See above |

| Canonical SMILES | Provided in text |

Synthesis and Characterization

Hypothetical Synthetic Pathway

Synthesis likely involves sequential steps:

-

Pyrazole ring formation: Condensation of hydrazine derivatives with diketones or via cycloaddition reactions.

-

Substituent introduction: Alkylation or arylation to attach the tert-butyl and methoxy-methylphenyl groups.

-

Urea linkage formation: Reaction of an isocyanate with an amine-functionalized intermediate.

-

Chloropyrimidine coupling: Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

Analytical Characterization

Post-synthesis, the compound would be validated using:

-

NMR spectroscopy: To confirm proton environments and connectivity.

-

Mass spectrometry: For molecular ion verification (expected m/z: 521.01).

-

HPLC: Purity assessment, with ≥98% purity typical for research-grade compounds .

Comparative Analysis with Structural Analogs

PubChem CID 51035417

A related urea-pyrazole compound with a thiazole substituent (C19H23N5OS) shows moderate activity in kinase assays . Substituting thiazole with chloropyrimidine may enhance target affinity due to increased electronegativity .

Sigma-Aldrich SML2702

A furopyridine-pyrazole analog (C23H17N3O) lacks the urea linkage, highlighting the critical role of urea in hydrogen-bond-mediated target engagement .

Challenges and Future Directions

Synthetic Optimization

Current limitations include multi-step synthesis and low yields. Flow chemistry or microwave-assisted synthesis could improve efficiency .

Biological Screening

In vitro assays against kinase panels, cancer cell lines, and microbial strains are essential to validate hypothesized activities.

ADMET Profiling

Predictive modeling indicates potential hepatic metabolism via cytochrome P450 enzymes. Experimental pharmacokinetic studies are needed to assess bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume